![molecular formula C24H20N4 B5868541 benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
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Overview
Description
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as BMH, is a chemical compound that has shown promising results in scientific research. BMH is a hydrazone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields. In
Mechanism of Action
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the activity of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is involved in the conversion of estrone to estradiol, which is a key step in the development of breast cancer. Inhibition of this enzyme leads to a decrease in the production of estradiol, which in turn leads to the inhibition of breast cancer cell growth.
Biochemical and Physiological Effects:
benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have a low toxicity profile and has not shown any significant adverse effects in vitro or in vivo. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, which is a programmed cell death mechanism. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been shown to have anti-inflammatory effects, which can be attributed to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in different fields. However, benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, including:
1. Further studies on the mechanism of action of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone and its potential targets.
2. Development of more potent and selective inhibitors of 17β-HSD1.
3. Studies on the pharmacokinetics and pharmacodynamics of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone in vivo.
4. Development of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone analogs with improved solubility and bioavailability.
5. Studies on the potential use of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone as a treatment for other types of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone is a promising chemical compound that has shown potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the growth of breast cancer cells and has anti-inflammatory effects. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. There are several future directions for the study of benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone, including further studies on its mechanism of action and potential targets, development of more potent and selective inhibitors, and studies on its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized through various methods, including the reaction of 4-(4-methylphenyl)-6-phenyl-2-pyrimidinylhydrazine with benzaldehyde. The reaction takes place in the presence of a suitable solvent and a catalyst. The product is then purified through recrystallization or chromatography.
Scientific Research Applications
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4/c1-18-12-14-21(15-13-18)23-16-22(20-10-6-3-7-11-20)26-24(27-23)28-25-17-19-8-4-2-5-9-19/h2-17H,1H3,(H,26,27,28)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVLHCPDQXFTE-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NN=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N/N=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone |
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